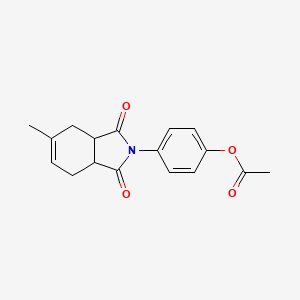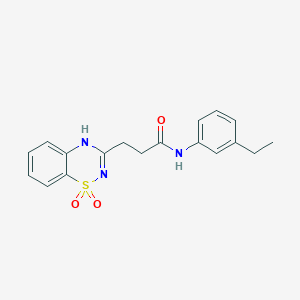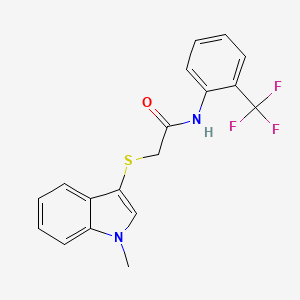![molecular formula C17H23N7O B2725021 N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286733-06-9](/img/structure/B2725021.png)
N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . These compounds are known for their diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of a pyrimidine derivative with a suitable azide or other nitrogen-rich compound . The exact method can vary depending on the specific substituents present on the pyrimidine ring .Molecular Structure Analysis
The molecular structure of triazolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,3-triazole ring (a five-membered ring with three nitrogen atoms) . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis
Triazolopyrimidines can participate in a variety of chemical reactions, largely depending on their specific substituents . For example, they can undergo reactions with various electrophiles and nucleophiles, and can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on their specific substituents. Generally, these compounds are characterized by their high nitrogen content, which can confer certain properties such as basicity and the ability to form hydrogen bonds .科学的研究の応用
Antiparasitic Activity and Therapeutic Potential
1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds that N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine belongs to, have shown significant interest due to their potential bioactivity. These compounds have been exploited for their therapeutic uses, including antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and notably, antiparasitic properties. Research has particularly focused on their application against neglected tropical diseases like leishmaniasis and Chagas disease, showcasing their potential in treating parasitic infections (Salas et al., 2017).
Synthesis and Chemical Diversity
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has attracted broad pharmaceutical interest due to their antitrypanosomal activity. These compounds are synthesized through various chemical reactions, leading to a wide diversity of derivatives with potential bioactivity. This highlights the chemical versatility and potential for further exploration in drug development (Abdelriheem et al., 2017).
Metal Complexation for Therapeutic Applications
Research on metal complexes with triazolopyrimidine derivatives has provided insights into their structural features and coordination chemistry. These studies are essential for understanding the versatility of these compounds in binding metal ions, which can be exploited for therapeutic applications, particularly in developing treatments for various diseases (Salas et al., 1999).
Antimicrobial Activity
The development of compounds with antimicrobial properties is another significant area of application for triazolopyrimidine derivatives. Through various synthetic routes, researchers have been able to produce compounds demonstrating effective antibacterial activities. This opens up avenues for their use in combating microbial infections, underscoring the potential of triazolopyrimidine derivatives in addressing the need for new antimicrobial agents (Lahmidi et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSGMXIVMXOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)
![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
